2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid
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Overview
Description
2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzoic acid core substituted with a chloro group at the 2-position and a trifluorophenyl group at the 5-position. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The trifluorophenyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Used in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4,4′-bis(trifluoromethyl)-2,2′-bipyridine
Uniqueness
2-Chloro-5-(2,4,6-trifluorophenyl)benzoic acid is unique due to the presence of both a chloro group and a trifluorophenyl group on the benzoic acid core. This combination of substituents imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-chloro-5-(2,4,6-trifluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O2/c14-9-2-1-6(3-8(9)13(18)19)12-10(16)4-7(15)5-11(12)17/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANTVVOPRQRMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681253 |
Source
|
Record name | 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178828-61-9 |
Source
|
Record name | 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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